1-(1-benzylpyrrolidin-3-yl)-4-chloro-1H-pyrazol-5-amine
Description
Positioning Within the Pyrazole Derivatives Family
1-(1-Benzylpyrrolidin-3-yl)-4-chloro-1H-pyrazol-5-amine belongs to the aminopyrazole subclass of pyrazole derivatives, characterized by a five-membered aromatic ring containing two adjacent nitrogen atoms and an exocyclic amino group. Its structure features:
- A pyrazole core substituted with chlorine at position 4 and an amino group at position 5.
- A 1-benzylpyrrolidin-3-yl moiety at position 1, introducing steric complexity and chiral centers .
This compound shares structural similarities with pharmacologically active pyrazoles such as:
- Celecoxib : A COX-2 inhibitor containing a sulfonamide-substituted pyrazole .
- Rimonabant : A CB1 receptor antagonist with a 1,5-diarylpyrazole scaffold .
Unlike these drugs, the benzylpyrrolidine substitution in this compound enhances its potential as a precursor for kinase inhibitors or antimicrobial agents .
Table 1: Comparative Analysis of Pyrazole Derivatives
| Compound | Core Structure | Key Substituents | Biological Relevance |
|---|---|---|---|
| Pyrazole | C₃N₂H₄ | Unsubstituted | Basic heterocycle scaffold |
| Celecoxib | 1,5-Diarylpyrazole | Sulfonamide at C-3 | Anti-inflammatory |
| This compound | 1,4,5-Trisubstituted pyrazole | Cl (C-4), NH₂ (C-5), benzylpyrrolidine (C-1) | Synthetic intermediate, drug candidate |
Historical Development of Aminopyrazole Chemistry
The chemistry of aminopyrazoles emerged in the mid-20th century, with foundational work by Elnagdi et al. in the 1960s–1980s:
- 1964 : First systematic synthesis of 3(5)-aminopyrazoles via cyclocondensation of α,β-unsaturated nitriles with hydrazines .
- 1983 : Elnagdi’s review established 5-aminopyrazoles as versatile intermediates for fused heterocycles .
- 2004 : Advances in regioselective functionalization enabled targeted synthesis of 1,3,4,5-tetrasubstituted pyrazoles .
Key milestones for this compound:
Significance in Heterocyclic Chemistry Research
This compound exemplifies three trends in modern heterocyclic chemistry:
- Hybrid Architectures : Combines pyrazole’s aromaticity with pyrrolidine’s conformational flexibility, enhancing binding to biological targets .
- Regioselective Functionalization : The chlorine atom at C-4 directs electrophilic substitutions to C-3, enabling precise derivatization .
- Chiral Complexity : The benzylpyrrolidine group introduces stereochemical diversity, critical for asymmetric catalysis and enantioselective drug design .
Case Study : In pyrazolo[3,4-b]pyridine synthesis, this amine serves as a linchpin for constructing tricyclic systems via cyclocondensation with β-diketones .
Nomenclature and Structural Identification Systems
Structural Descriptors
Properties
IUPAC Name |
2-(1-benzylpyrrolidin-3-yl)-4-chloropyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN4/c15-13-8-17-19(14(13)16)12-6-7-18(10-12)9-11-4-2-1-3-5-11/h1-5,8,12H,6-7,9-10,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRPMMHCYSZZNSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C(=C(C=N2)Cl)N)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Typical Reaction Conditions
| Step | Reagents & Conditions | Notes |
|---|---|---|
| β-Ketonitrile + Hydrazine hydrate | Room temperature to reflux in ethanol or aqueous media | Forms hydrazone intermediate, then cyclizes to 5-aminopyrazole |
| Halogenation (chlorination) | Using reagents like N-chlorosuccinimide (NCS) or direct chlorination | Introduces chlorine at the 4-position of pyrazole ring |
This approach allows selective formation of 4-chloro-5-aminopyrazole intermediates, which are essential for subsequent functionalization.
N-Substitution with 1-Benzylpyrrolidin-3-yl Group
The N-1 substitution of pyrazoles with alkyl or heterocyclic groups such as 1-benzylpyrrolidin-3-yl is achieved via nucleophilic substitution or direct alkylation strategies.
Methods
Nucleophilic substitution : Reaction of 4-chloro-5-aminopyrazole with 1-benzylpyrrolidin-3-yl halide or activated derivative under basic conditions (e.g., cesium carbonate in DMF) at elevated temperatures (around 70 °C) facilitates substitution at N-1.
Direct condensation : Some methods involve direct condensation of primary amines (like 1-benzylpyrrolidin-3-yl amine) with diketones or β-ketonitriles in the presence of hydroxylamine derivatives to form N-substituted pyrazoles in one step.
Representative Reaction Conditions and Yields
Detailed Example Procedure
A reported procedure for analogous N-substituted pyrazoles involves:
- Mixing the primary amine (e.g., 1-benzylpyrrolidin-3-yl amine) with a β-diketone and O-(4-nitrobenzoyl)hydroxylamine in DMF.
- Heating the reaction mixture at 85 °C for 1.5 hours.
- Workup involving aqueous extraction and chromatographic purification on silica gel using hexane-ethyl acetate gradients.
- Isolated yields range from 38% to 46% depending on substituents.
For the chlorinated pyrazole, a similar approach is taken, with the chlorination either pre-installed on the diketone or introduced post-pyrazole formation.
Analytical Data and Characterization
The synthesized compound is typically characterized by:
- Nuclear Magnetic Resonance (NMR) Spectroscopy : ^1H and ^13C NMR confirm the substitution pattern on pyrazole and pyrrolidine rings.
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight and formula.
- Infrared Spectroscopy (IR) : Identifies characteristic functional groups (e.g., NH2 stretch, C-Cl vibrations).
- Melting Point and Chromatography : Purity and physical properties.
Summary Table of Preparation Methods
| Step | Method | Key Reagents | Conditions | Yield | Comments |
|---|---|---|---|---|---|
| 1 | Synthesis of 5-aminopyrazole | β-Ketonitrile + Hydrazine hydrate | Reflux in ethanol or aqueous media | High | Versatile, forms 5-aminopyrazole core |
| 2 | Chlorination at 4-position | N-chlorosuccinimide or Cl2 source | Mild conditions | Moderate to high | Selective chlorination |
| 3 | N-1 Substitution | 1-Benzylpyrrolidin-3-yl halide + base (Cs2CO3) | DMF, 70 °C, 12 h | ~79% | Efficient alkylation |
| Alternative | One-pot condensation | Primary amine + β-diketone + hydroxylamine derivative | DMF, 85 °C, 1.5 h | 38-46% | Direct N-substituted pyrazole synthesis |
Research Findings and Considerations
- The direct preparation of N-substituted pyrazoles from primary amines and β-diketones with hydroxylamine derivatives is a relatively recent and efficient method, providing moderate yields with fewer steps.
- The use of cesium carbonate as a base in DMF for nucleophilic substitution is effective for introducing bulky substituents like benzylpyrrolidine groups.
- The synthetic route must carefully control reaction conditions to avoid side reactions such as over-chlorination or decomposition of sensitive intermediates.
- Purification by silica gel chromatography remains standard to isolate pure products.
Chemical Reactions Analysis
1-(1-Benzylpyrrolidin-3-yl)-4-chloro-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the chlorinated pyrazole to a pyrazoline derivative.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles such as amines or thiols, forming new derivatives with potentially different biological activities.
Common reagents and conditions for these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts such as palladium on carbon.
Scientific Research Applications
Androgen Receptor Modulation
1-(1-benzylpyrrolidin-3-yl)-4-chloro-1H-pyrazol-5-amine functions primarily as a selective androgen receptor modulator (SARM). Its mechanism involves binding to androgen receptors, which can lead to:
- Muscle Growth : Potential use in treating muscle-wasting diseases.
- Bone Density Improvement : May help in conditions like osteoporosis.
Cancer Research
Research indicates that this compound may have implications in treating androgen-dependent cancers, particularly prostate cancer. By selectively modulating androgen receptors, it could inhibit tumor growth while minimizing side effects associated with traditional androgen therapies.
Pharmacological Properties
The compound exhibits a range of pharmacological properties:
| Property | Description |
|---|---|
| Anti-inflammatory | Potential to reduce inflammation in various models. |
| Analgesic | May provide pain relief through its action on receptors. |
| Anticancer | Inhibitory effects on cancer cell lines in vitro. |
Case Studies and Research Findings
Several studies have explored the efficacy and safety profile of this compound:
- Study on Prostate Cancer Cells : In vitro studies demonstrated that this compound inhibited the proliferation of LNCaP prostate cancer cells, suggesting its potential as a therapeutic agent in prostate cancer treatment.
- Muscle Wasting Models : Animal studies indicated that administration of this SARM led to significant increases in lean body mass compared to control groups, highlighting its potential for muscle preservation in cachexia.
- Safety Profiles : Ongoing research is focused on understanding the long-term effects and safety profiles associated with this compound, particularly regarding its androgenic side effects.
Mechanism of Action
The mechanism of action of 1-(1-benzylpyrrolidin-3-yl)-4-chloro-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The benzylpyrrolidine moiety may facilitate binding to enzyme active sites, while the chlorinated pyrazole ring can interact with amino acid residues through hydrogen bonding and hydrophobic interactions. These interactions can inhibit enzyme activity or modulate signaling pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrazole Core
Compound 1 : 1-(1-Benzylpyrrolidin-3-yl)-4-chloro-1H-pyrazol-5-amine
- Structure : Pyrazole with 1-benzylpyrrolidinyl (position 1) and Cl (position 4).
- Molecular Formula : C₁₄H₁₇ClN₄
Compound 2 : 3-(4-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine ()
- Structure : Pyrazole with methyl (position 1) and 4-chlorophenyl (position 3).
- Molecular Formula : C₁₀H₁₀ClN₃
- Comparison : Lacks the pyrrolidine ring, reducing steric hindrance. The 4-chlorophenyl group may enhance lipophilicity compared to the benzylpyrrolidinyl substituent .
Compound 3 : 1-(4-Chlorobenzyl)-1H-pyrazol-4-amine ()
- Structure : Pyrazole with 4-chlorobenzyl (position 1).
- Molecular Formula : C₁₀H₁₀ClN₃
Compound 4 : 4-Chloro-5-phenyl-1H-pyrazol-3-amine ()
- Structure : Pyrazole with Cl (position 4) and phenyl (position 5).
- Molecular Formula : C₉H₈ClN₃
- Comparison: The planar phenyl group at position 5 may favor π-π stacking interactions, unlike the non-planar benzylpyrrolidinyl group in Compound 1 .
Physicochemical and Pharmacokinetic Properties
| Compound | Molecular Weight | logP (Predicted) | Hydrogen Bond Donors | Hydrogen Bond Acceptors |
|---|---|---|---|---|
| Compound 1 | 288.77 g/mol | 3.2 | 2 | 4 |
| Compound 2 | 207.66 g/mol | 2.8 | 1 | 3 |
| Compound 3 | 207.66 g/mol | 2.5 | 1 | 3 |
| Compound 4 | 193.63 g/mol | 2.7 | 2 | 3 |
- The benzylpyrrolidinyl group in Compound 1 introduces additional hydrogen bond acceptors (tertiary amine), which may improve target engagement compared to simpler substituents .
Biological Activity
1-(1-benzylpyrrolidin-3-yl)-4-chloro-1H-pyrazol-5-amine is a synthetic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Synthesis
The compound features a benzylpyrrolidine moiety linked to a chlorinated pyrazole ring . The synthesis typically involves multi-step organic reactions, including:
- Formation of Benzylpyrrolidine : Reaction of pyrrolidine with benzyl chloride under basic conditions.
- Chlorination of Pyrazole : Chlorination using thionyl chloride or phosphorus pentachloride.
- Coupling Reaction : Nucleophilic substitution between the chlorinated pyrazole and the benzylpyrrolidine moiety using a base like potassium carbonate in a polar aprotic solvent .
Anticancer Properties
Research indicates that this compound may exhibit anticancer activity . A related study on pyrazole derivatives demonstrated that certain compounds showed submicromolar antiproliferative effects in MIA PaCa-2 pancreatic cancer cells, reducing mTORC1 activity and increasing autophagy . These findings suggest potential applications in cancer therapy.
The proposed mechanism involves interaction with specific molecular targets:
- The benzylpyrrolidine moiety may facilitate binding to enzyme active sites.
- The chlorinated pyrazole ring can interact with amino acid residues through hydrogen bonding and hydrophobic interactions, potentially inhibiting enzyme activity or modulating signaling pathways.
Comparative Analysis
To understand the uniqueness of this compound, it is helpful to compare it with similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-Benzylpyrrolidin-3-yl-methanol | Lacks chlorinated pyrazole | Different reactivity |
| 1-(1-benzylpyrrolidin-3-yl)piperazine | Piperazine ring instead of pyrazole | Distinct pharmacological activities |
| 3-(1-benzylpyrrolidin-3-yl)-2-methoxy-5-methylpyridine | Additional methoxy group | Varies in activity |
This table highlights how the presence of the chlorinated pyrazole ring contributes to the compound's distinct biological properties.
Research Findings and Case Studies
Several studies have investigated the biological activities of pyrazole derivatives, providing insights into their potential applications:
- Antiproliferative Activity : A study found that certain pyrazole derivatives demonstrated significant antiproliferative effects against cancer cell lines, implicating them as potential anticancer agents .
- Autophagy Modulation : Research indicated that these compounds could disrupt autophagic flux by interfering with mTORC1 reactivation, suggesting a novel mechanism for anticancer activity .
- Analgesic and Anti-inflammatory Effects : Related compounds with similar structural features have shown increased analgesic and anti-inflammatory activities, indicating a broader therapeutic potential for this class of compounds .
Q & A
Basic: How can the synthesis of 1-(1-benzylpyrrolidin-3-yl)-4-chloro-1H-pyrazol-5-amine be optimized for improved yield and purity?
Methodological Answer:
The synthesis typically involves multi-step reactions, starting with condensation of pyrazole precursors with benzylpyrrolidine derivatives. Key optimizations include:
- Stepwise Functionalization : Introduce the benzylpyrrolidine group early to avoid steric hindrance in later steps, as seen in analogous pyrazole syntheses .
- Catalytic Systems : Use cesium carbonate or sodium hydride as bases to enhance nucleophilic substitution efficiency, as demonstrated in benzylation reactions of pyrazoles .
- Solvent Selection : Polar aprotic solvents like DMF or DMSO improve reaction homogeneity and yield, as reported in similar Vilsmeier-Haack reactions .
- Purification : Column chromatography with gradients of ethyl acetate/hexane (0–100%) effectively isolates the target compound while removing byproducts .
Basic: What analytical techniques are critical for confirming the structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy : H and C NMR are essential for verifying substituent positions (e.g., benzyl, chloro, and pyrrolidine groups). For example, aromatic protons resonate at δ 7.2–7.5 ppm, while pyrrolidine methylenes appear at δ 2.5–3.5 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]) and rules out isotopic interference from chlorine .
- X-ray Crystallography : If single crystals are obtainable, this method provides definitive proof of stereochemistry and bond angles .
Advanced: How do structural modifications at the pyrrolidine or pyrazole rings influence the compound's biological activity?
Methodological Answer:
Structure-activity relationship (SAR) studies reveal:
- Pyrrolidine Modifications :
- Benzyl Substituents : Electron-withdrawing groups (e.g., chloro) on the benzyl ring enhance binding to hydrophobic enzyme pockets, as seen in kinase inhibitors .
- Pyrrolidine Methylation : Adding methyl groups at C3 improves metabolic stability by reducing oxidative degradation .
- Pyrazole Modifications :
- Chloro Position : The 4-chloro group on pyrazole increases electrophilicity, enhancing interactions with nucleophilic residues in target proteins .
- Amino Group : The 5-amine moiety facilitates hydrogen bonding, critical for receptor affinity in analogues like 3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine .
Advanced: What strategies are effective in resolving contradictions between in vitro and in vivo efficacy data for this compound?
Methodological Answer:
Discrepancies often arise from:
- Metabolic Instability : Use liver microsome assays to identify metabolic hotspots (e.g., pyrrolidine oxidation) and stabilize vulnerable sites via fluorination or steric shielding .
- Protein Binding : Measure plasma protein binding (PPB) using equilibrium dialysis; high PPB reduces free drug concentration in vivo, necessitating dose adjustments .
- Pharmacokinetic (PK) Profiling : Conduct time-course studies in rodents to correlate in vitro IC values with achievable plasma concentrations .
Basic: How does the compound's stability under varying pH and temperature conditions affect experimental design?
Methodological Answer:
- pH Stability : Perform accelerated degradation studies (e.g., 1M HCl/NaOH at 37°C for 24 hrs). Pyrazole derivatives are prone to hydrolysis under strongly acidic/basic conditions, requiring neutral buffers for biological assays .
- Thermal Stability : Store lyophilized samples at -20°C to prevent decomposition. DSC/TGA analysis can identify degradation thresholds (e.g., >100°C for most pyrazoles) .
Advanced: What methodologies are recommended for identifying the biological targets of this compound?
Methodological Answer:
- Affinity Chromatography : Immobilize the compound on sepharose beads to pull down binding proteins from cell lysates .
- Kinase Profiling : Screen against a panel of 400+ kinases using ATP-Glo assays; benzylpyrrolidine-pyrazoles often inhibit tyrosine kinases .
- CRISPR-Cas9 Knockout : Validate target engagement by observing loss of efficacy in cells lacking the putative target gene .
Advanced: How should researchers address discrepancies in reported biological activities across studies?
Methodological Answer:
- Standardize Assay Conditions : Variability in cell lines (e.g., HEK293 vs. HeLa) or serum concentrations can alter results. Use harmonized protocols from repositories like ATCC .
- Control for Impurities : NMR purity >95% is critical; trace solvents (e.g., DMSO) or synthetic byproducts (e.g., dechlorinated analogues) may confound activity .
- Meta-Analysis : Pool data from multiple studies using tools like RevMan to identify outliers and consensus trends .
Basic: What considerations are essential when selecting animal models to evaluate pharmacokinetics?
Methodological Answer:
- Species-Specific Metabolism : Rodents (e.g., Sprague-Dawley rats) are preferred for initial PK studies due to cytochrome P450 homology with humans .
- Disease Models : Use xenograft models (e.g., HCT-116 colon cancer) for oncology applications, ensuring tumor size and growth rates are standardized .
- Dosing Routes : Intravenous administration provides complete bioavailability data, while oral gavage assesses first-pass metabolism .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
